molecular formula C11H15NO3 B13519600 Methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate

Methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate

Cat. No.: B13519600
M. Wt: 209.24 g/mol
InChI Key: UCAVFTVSMXEENG-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This compound is characterized by the presence of a methoxyphenyl group and a methylamino group attached to an acetate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate typically involves the esterification of 2-(2-methoxyphenyl)-2-(methylamino)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amines.

Scientific Research Applications

Methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may enhance its binding affinity to certain proteins, while the methylamino group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-hydroxyphenyl)-2-(methylamino)acetate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 2-(2-chlorophenyl)-2-(methylamino)acetate: Contains a chlorine atom instead of a methoxy group.

    Methyl 2-(2-nitrophenyl)-2-(methylamino)acetate: Contains a nitro group instead of a methoxy group.

Uniqueness

Methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxyphenyl and methylamino groups provides distinct properties that can be exploited in various applications.

Biological Activity

Methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate, an organic compound with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxy group attached to a phenyl ring and a methylamino group, which significantly influence its chemical reactivity and biological interactions.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the esterification of 2-(2-methoxyphenyl)-2-(methylamino)acetic acid with methanol, often using an acid catalyst like sulfuric acid or hydrochloric acid under reflux conditions to ensure complete conversion. This method can be optimized in industrial settings using continuous flow reactors for improved yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The methoxyphenyl group enhances binding affinity to specific proteins, while the methylamino group influences pharmacokinetic properties. These interactions suggest potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes, including acetylcholinesterase (AChE), which is a target in Alzheimer's disease treatment. In silico studies have shown that compounds structurally similar to established AChE inhibitors exhibit higher binding affinities than current medications .

Antitumor Activity

Molecular docking studies have also explored the compound's potential as an antitumor agent. Its structural analogs have been designed to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. For instance, studies on related compounds demonstrated significant inhibition of cell growth in various cancer cell lines, indicating that modifications in the structure could enhance antitumor efficacy .

Comparative Analysis with Structural Analogues

A comparative analysis highlights the unique features of this compound against similar compounds:

Compound Name Structural Difference Unique Features
Methyl 2-(2-hydroxyphenyl)-2-(methylamino)acetateHydroxy group instead of methoxyDifferent reactivity profile due to hydroxyl functionality
Methyl 2-(2-chlorophenyl)-2-(methylamino)acetateChlorine atom instead of methoxyPotentially altered biological activity due to halogen substitution
Methyl 2-(2-nitrophenyl)-2-(methylamino)acetateNitro group instead of methoxyIncreased electron-withdrawing effects may influence reactivity

This table illustrates how variations in substituents can lead to significant differences in biological activity and therapeutic potential.

Case Studies and Research Findings

  • Anti-inflammatory Effects : In vivo studies have suggested that this compound exhibits anti-inflammatory properties, potentially through the modulation of cytokine release and inhibition of inflammatory pathways.
  • Analgesic Properties : Experimental models indicate that this compound may provide analgesic effects comparable to conventional pain relievers, warranting further investigation into its mechanisms and efficacy in pain management.
  • Cell Cycle Arrest : Research on structural analogues has shown that certain derivatives can induce cell cycle arrest at the G2/M phase in HeLa cells, suggesting a potential role in cancer therapy .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate

InChI

InChI=1S/C11H15NO3/c1-12-10(11(13)15-3)8-6-4-5-7-9(8)14-2/h4-7,10,12H,1-3H3

InChI Key

UCAVFTVSMXEENG-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC=CC=C1OC)C(=O)OC

Origin of Product

United States

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